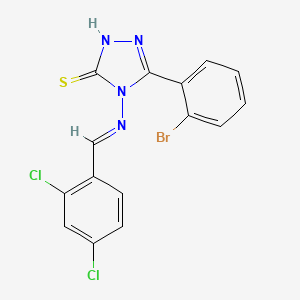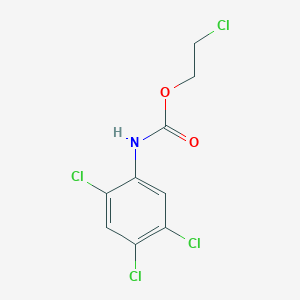![molecular formula C20H18N4O2 B11962347 3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylprop-2-en-1-ylidene group, and a pyrazole-5-carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with phenylprop-2-en-1-al under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-3-(4-{[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-(sulfooxy)propan-2-yl]oxy}-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole-5-carbohydrazide moiety is particularly significant for its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C20H18N4O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-26-17-11-5-10-16(13-17)18-14-19(23-22-18)20(25)24-21-12-6-9-15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)(H,24,25)/b9-6+,21-12+ |
InChI-Schlüssel |
PKGZJIVVVQEFBT-XZHCKZKCSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




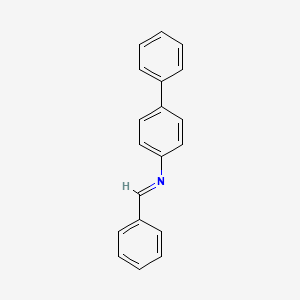
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)
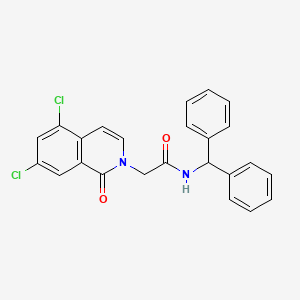
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)
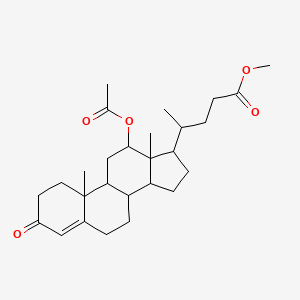

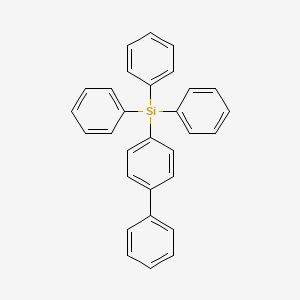

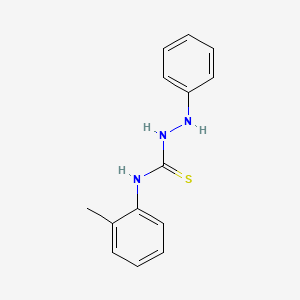
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
